Product packaging for 5-Ethynyl-2-methyl-2H-indazole(Cat. No.:)

5-Ethynyl-2-methyl-2H-indazole

Cat. No.: B13515173
M. Wt: 156.18 g/mol
InChI Key: LJFSDYZSKNONRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynyl-2-methyl-2H-indazole ( 1551200-32-8) is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features the 2H-indazole scaffold, a privileged structure in drug discovery known for its versatile biological activities . The molecule is engineered with a reactive ethynyl group at the 5-position, making it an ideal intermediate for Click chemistry and other metal-catalyzed coupling reactions to create more complex molecular architectures for screening and development. The indazole core is a significant pharmacophore found in several FDA-approved drugs and clinical candidates, including potent kinase inhibitors and anticancer agents such as pazopanib and niraparib . Recent scientific literature highlights the 2H-indazole structure as a key component in developing novel therapies, with research applications spanning antimicrobial, anti-inflammatory, and anticancer agents . The structural features of this compound—specifically the methyl group on the indazole nitrogen and the terminal alkyne—make it a versatile precursor for synthesizing targeted libraries and probing biological mechanisms. Please note: This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B13515173 5-Ethynyl-2-methyl-2H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

5-ethynyl-2-methylindazole

InChI

InChI=1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7-12(2)11-10/h1,4-7H,2H3

InChI Key

LJFSDYZSKNONRF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)C#C

Origin of Product

United States

Structure Activity Relationship Sar and Structural Modifications of 5 Ethynyl 2 Methyl 2h Indazole Analogs

Systematic Variation of the Ethynyl (B1212043) Group

The ethynyl group at the C-5 position of the indazole ring is a key feature that significantly influences the molecule's interaction with its biological targets. Its rigid, linear geometry and electronic properties allow it to serve as a critical pharmacophore.

Impact of Ethynyl Substituent Modifications on Biological Activities

Modification of the C-5 ethynyl group is a critical strategy for modulating the potency, selectivity, and pharmacokinetic properties of indazole-based inhibitors. While direct SAR studies on 5-ethynyl-2-methyl-2H-indazole are not extensively documented in publicly available literature, principles from related kinase inhibitors and C-5 substituted indazoles provide a strong basis for analysis. The C-5 position is recognized as an important site for introducing substituents to enhance biological activity. nih.gov For instance, the introduction of various groups at this position through methods like the Sonogashira coupling, which is used to install ethynyl moieties, is a common strategy in the development of indazole-based kinase inhibitors. austinpublishinggroup.com

The terminal alkyne can act as a hydrogen bond acceptor or engage in van der Waals interactions within a hydrophobic pocket of a target protein. Modifications can explore several avenues:

Terminal Cap: Adding a small alkyl or aryl group to the terminus of the alkyne (e.g., forming a propargyl or phenylethynyl group) can probe for additional hydrophobic interactions. However, this often comes at the cost of losing a potential hydrogen bond interaction.

Bioisosteric Replacement: Replacing the ethynyl group with other small, rigid groups like cyano (-C≡N) or trifluoromethyl (-CF₃) can alter the electronic profile and hydrogen bonding capacity. A cyano group, for example, is a strong hydrogen bond acceptor and maintains linearity.

Chain Homologation/Saturation: Extending the alkyne chain or reducing it to an alkene (-CH=CH₂) or an ethyl group (-CH₂CH₃) would systematically change the geometry from linear to trigonal planar or tetrahedral, respectively. This would drastically alter how the substituent fits into a binding pocket, generally reducing potency if the linear shape is optimal for fitting into a narrow, hydrophobic channel.

The following interactive table illustrates the hypothetical impact of these modifications on biological activity, based on established medicinal chemistry principles.

Modification at C-5 Substituent Example Rationale / Predicted Impact on Activity
Terminal Cap -C≡C-CH₃Probes for additional hydrophobic space; may increase potency if a pocket exists, but could also introduce steric clash.
Bioisosteric Replacement -C≡NMaintains linear geometry; acts as a strong hydrogen bond acceptor, potentially enhancing binding affinity.
Chain Saturation -CH₂-CH₃Loses rigidity and linearity; likely to decrease potency if the target's binding pocket is narrow and specifically accommodates a linear group.
Polar Terminal Group -C≡C-CH₂OHIntroduces a hydrogen bond donor/acceptor; could increase potency if a polar residue is nearby, and may improve solubility.

Stereochemical Considerations and Planarity in Ethynyl-Indazole SAR

The ethynyl group imposes a rigid, linear geometry on its point of attachment, which is a crucial factor in its SAR profile. This rigidity minimizes the entropic penalty upon binding to a target, as fewer conformations are accessible to the unbound ligand. The planarity of the indazole ring system, combined with the linear vector of the C-5 ethynyl substituent, creates a defined molecular shape that can be precisely accommodated by a protein's binding site.

Role of the Methyl Group at N-2 on Molecular Interactions

The position of the alkyl substituent on the indazole nitrogen—either N-1 or N-2—is a determining factor for the compound's three-dimensional shape and its ability to interact with biological targets. The 2-methyl-2H-indazole isomer has distinct properties compared to its more common 1-methyl-1H counterpart.

Conformational Analysis and Tautomerism in N-Methyl-2H-Indazoles

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net Theoretical and experimental studies have shown that the 1H tautomer is thermodynamically more stable than the 2H form. nih.govnih.gov Consequently, in the absence of substitution, the 1H form predominates.

Alkylation of the indazole ring can lead to a mixture of N-1 and N-2 substituted products. The ratio of these products is highly dependent on the reaction conditions. beilstein-journals.org

Thermodynamic Control: Conditions that allow for equilibrium, such as using certain bases in DMF, tend to favor the more stable N-1 alkylated product. beilstein-journals.org

Kinetic Control: Conditions that favor the most rapidly formed product, such as using specific alkylating agents under mildly acidic conditions, can yield the N-2 isomer as the major product. researchgate.net This is because the lone pair of electrons on the N-2 nitrogen is often considered more kinetically accessible to electrophiles. researchgate.net

Once the methyl group is placed at the N-2 position, it "locks" the molecule into the 2H-tautomeric form. This has significant conformational implications, as it alters the orientation of the fused benzene (B151609) ring relative to the pyrazole (B372694) ring's substituents and changes the vectors of potential hydrogen bond donors and acceptors presented by the nitrogen atoms.

Influence of Methyl Group on Ligand-Target Binding Affinity

The N-2 methyl group plays a multifaceted role in ligand-target interactions, which can either be beneficial or detrimental depending on the specific binding site.

Blocking a Hydrogen Bond Donor: The most direct impact of N-2 methylation is the replacement of the N-2 proton (in a hypothetical 2H-indazole) with a methyl group. In many kinase inhibitors, the indazole N-2 (or N-1) hydrogen atom forms a critical hydrogen bond with the "hinge" region of the kinase, mimicking the interaction of the adenine (B156593) of ATP. researchgate.net In such cases, methylation would abolish this key interaction, leading to a significant loss of binding affinity.

Steric Interactions and Conformation: The methyl group itself is a small, hydrophobic substituent. It can engage in favorable van der Waals interactions if the binding pocket has a corresponding hydrophobic region. Conversely, it can cause a steric clash if the pocket is too small. By locking the tautomeric form, the N-2 methyl group ensures a consistent and predictable binding conformation, which is advantageous for drug design.

Improving Physicochemical Properties: N-methylation can block a site of potential metabolism (N-dealkylation is possible, but N-H is often more reactive) and can improve membrane permeability by removing a hydrogen bond donor.

The following table summarizes the differential roles of an N-2 proton versus an N-2 methyl group in target binding.

Feature at N-2 Potential Binding Interaction Implication for Affinity Example Context
N-H Hydrogen Bond DonorHigh affinity if target has a H-bond acceptor (e.g., carbonyl backbone).Hinge-binding region of many protein kinases. researchgate.net
N-CH₃ Van der Waals / HydrophobicCan increase affinity if a hydrophobic pocket is present.Blocking an unfavorable interaction with water (solvation).
N-CH₃ Steric HindranceCan decrease affinity if the binding site is sterically constrained.A narrow binding groove with no room for the methyl group.
N-CH₃ Tautomer LockingEnsures a single, defined binding mode.Prevents potential tautomerization that could lead to non-optimal binding.

Substituent Effects on the Indazole Ring System in this compound Derivatives

SAR studies on various indazole series have provided general insights into the tolerance for substitution on the benzo portion of the scaffold. For a series of indazole arylsulfonamides acting as CCR4 antagonists, it was found that only small groups were tolerated at the C-5, C-6, or C-7 positions, with C-6 substitution being generally preferred. acs.org In the context of kinase inhibitors, these positions often point towards the solvent-exposed region, providing an opportunity to attach larger groups designed to improve solubility or target selectivity without disrupting core binding interactions.

For a series of 3,5-disubstituted indazole derivatives evaluated for anti-proliferative activity, substitution at the C-5 position with various aromatic groups was shown to be a viable strategy for modulating potency against different cancer cell lines. nih.gov This highlights the potential for the 5-ethynyl group to be replaced with other functional moieties to alter the therapeutic profile.

The following table presents selected data from a study on 3-amino-5-aryl-1H-indazole derivatives, illustrating how different substituents at the C-5 position influence anti-proliferative activity against the K562 chronic myeloid leukemia cell line. nih.gov Although these are 1H-indazoles, the data demonstrates the sensitivity of the C-5 position to substitution.

Compound ID C-5 Substituent (Ar) IC₅₀ (µM) against K562 cells
6a Phenyl10.9
6d 4-Fluorophenyl6.51
6h 4-Methoxyphenyl11.6
6o 3-Nitrophenyl5.15
Positive Control 5-Fluorouracil9.87

This data indicates that electron-withdrawing groups (e.g., fluoro, nitro) at the C-5 position can enhance potency in this particular scaffold. nih.gov Such findings suggest that the electronic properties of the C-5 substituent, in addition to its size and shape, are a key determinant of biological activity.

Exploration of Substitutions at C-3, C-4, C-6, and C-7 Positions

The substitution pattern on the 2H-indazole ring plays a pivotal role in modulating the biological activity of its derivatives. While specific SAR data for this compound with systematic substitutions at all four positions (C-3, C-4, C-6, and C-7) is not extensively documented in publicly available literature, general principles from related indazole-based inhibitors can provide valuable insights.

For instance, in various kinase inhibitor series, the C-3 position of the indazole ring is often a key point for introducing substituents that can interact with the hinge region of the kinase, a critical area for ATP binding. The nature and size of the group at this position can significantly influence potency and selectivity.

Substitutions at the C-4, C-6, and C-7 positions, which are located on the benzene portion of the indazole ring, are crucial for fine-tuning the physicochemical properties of the molecule, such as solubility and metabolic stability. These positions can also be exploited to establish additional interactions with the target protein, potentially leading to enhanced affinity. For example, the introduction of a fluorine atom at the C-5 position of a 2-phenyl-2H-indazole-7-carboxamide scaffold was found to be beneficial for PARP inhibition. nih.gov While this is a different substitution pattern, it highlights the importance of exploring halogenation and other modifications on the benzene ring of the indazole core.

A hypothetical exploration of substitutions on the this compound scaffold is presented in the table below, based on common modifications in medicinal chemistry.

PositionSubstituentPotential Impact on Activity
C-3Small polar groups (e.g., -NH2, -OH)May form hydrogen bonds with the kinase hinge region, potentially increasing potency.
Aromatic rings (e.g., phenyl, pyridyl)Can engage in π-stacking interactions within the active site, influencing selectivity.
Bulky alkyl groupsMay introduce steric hindrance, which could either be detrimental or beneficial for selectivity depending on the target.
C-4Electron-donating groups (e.g., -OCH3)Could modulate the electronic properties of the ring system, affecting target binding affinity.
Halogens (e.g., -F, -Cl)Can alter lipophilicity and metabolic stability, and potentially form halogen bonds.
C-6Small alkyl groups (e.g., -CH3)May improve metabolic stability and lipophilicity.
Polar groups (e.g., -CONH2)Could enhance solubility and provide additional hydrogen bonding opportunities.
C-7Electron-withdrawing groups (e.g., -CN)Can influence the pKa of the indazole nitrogen, potentially affecting target interactions.
Halogens (e.g., -F, -Cl)May block metabolic sites and improve pharmacokinetic properties.

Electronic and Steric Effects of Remote Substituents

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups at the C-4, C-6, or C-7 positions can alter the electron density of the indazole ring system. This, in turn, can influence the strength of hydrogen bonds formed between the indazole nitrogens and the target protein. For example, an electron-withdrawing group could increase the acidity of a potential hydrogen bond donor, leading to a stronger interaction.

Steric Effects: The size and shape of substituents at these remote positions are critical for ensuring a proper fit within the binding pocket of the target enzyme. Bulky substituents can introduce steric clashes, leading to a loss of activity. Conversely, carefully chosen bulky groups can sometimes enhance selectivity by preventing the molecule from binding to off-target proteins with smaller binding sites.

Scaffold Hopping and Bioisosteric Replacements based on this compound

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of a known active compound.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains the essential spatial arrangement of key functional groups. Starting from a this compound core, one could envision hopping to other bicyclic heteroaromatic systems that can similarly position the ethynyl group and the methyl group. For instance, scaffolds like indole (B1671886), benzimidazole, or azaindazole could be explored. A notable example involved a scaffold hop from an indole to an indazole core, which successfully converted MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.gov This demonstrates the potential of the indazole scaffold as a replacement for other privileged structures in drug design.

Bioisosteric Replacements: This approach focuses on the substitution of specific functional groups with other groups that have similar physical or chemical properties, leading to similar biological activity. For the this compound scaffold, several bioisosteric replacements could be considered:

Ethynyl Group: The ethynyl group is a versatile functional group that can act as a hydrogen bond donor and mimic the properties of a halogen atom. nih.gov It can be bioisosterically replaced by other small, linear groups such as a cyano (-CN) group or a small halogen like fluorine or chlorine to probe the importance of its electronic and steric contributions.

Indazole Core: The indazole nucleus itself can be considered a bioisostere of other aromatic systems. For example, it can serve as a replacement for a catechol moiety. researchgate.net

Methyl Group: The methyl group at the N-2 position could be replaced with other small alkyl groups (e.g., ethyl) or cyclopropyl (B3062369) to explore the impact on metabolic stability and binding affinity.

The table below summarizes potential scaffold hopping and bioisosteric replacement strategies for this compound.

Original MoietyPotential ReplacementRationale
This compound (Scaffold)IndoleMaintains a bicyclic aromatic core with a similar overall shape.
BenzimidazoleOffers a different arrangement of nitrogen atoms for alternative hydrogen bonding patterns.
AzaindazoleIntroduces an additional nitrogen into the benzene ring, potentially improving solubility and altering electronic properties.
Ethynyl Group (at C-5)Cyano (-CN)Similar linear geometry and electronic properties.
Halogens (-F, -Cl)Can mimic the steric and electronic properties of the ethynyl group in certain contexts.
Methyl Group (at N-2)Ethyl (-CH2CH3)Slightly increases lipophilicity and explores steric tolerance.
CyclopropylIntroduces conformational rigidity and can improve metabolic stability.

Computational and Theoretical Chemistry Studies on 5 Ethynyl 2 Methyl 2h Indazole

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Binding affinity, often expressed as the binding energy in units of kcal/mol, is a measure of the strength of the interaction between a ligand and its target. Molecular docking programs can estimate this value, providing a quantitative prediction of how well a ligand might inhibit or activate a protein. For the broader class of indazole derivatives, docking studies have been performed against various biological targets, including enzymes like cyclooxygenase-2 (COX-2). nih.gov These studies often reveal negative binding energies, indicating favorable interactions.

While specific binding affinity predictions for 5-Ethynyl-2-methyl-2H-indazole are not documented in the available literature, a hypothetical docking study against a kinase target, for instance, would aim to calculate this value. The results would be presented in a format similar to the illustrative table below, comparing the predicted affinity of the compound to that of a known inhibitor.

Illustrative Data Table 1: Hypothetical Binding Affinity of this compound

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
This compoundKinase X-8.5
Known Kinase X InhibitorKinase X-9.2

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within the protein's binding pocket that are crucial for the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. For various indazole derivatives, docking studies have successfully identified key interactions that are vital for their biological activity.

A hypothetical docking of this compound would likely reveal important interactions mediated by its distinct structural features. The ethynyl (B1212043) group, for example, could form specific interactions with nonpolar residues, while the indazole core could engage in hydrogen bonding or pi-stacking with aromatic residues in the binding site.

Illustrative Data Table 2: Hypothetical Key Residue Interactions for this compound

Interacting ResidueType of Interaction
Lys72Hydrogen Bond
Leu134Hydrophobic
Phe189Pi-Stacking
Val80Hydrophobic

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a system at the atomic level, allowing researchers to observe the conformational changes and interactions of molecules over time. nih.gov This method is particularly useful for studying the stability of protein-ligand complexes and the role of solvent molecules.

MD simulations can assess the stability of a ligand within a protein's binding pocket. By simulating the system over several nanoseconds, researchers can determine if the ligand remains in its docked conformation or if it undergoes significant conformational changes. This provides a more realistic picture of the binding event than static docking. While specific MD simulations for this compound were not found, such a study would be a critical step in validating any docking predictions and understanding its dynamic behavior within a biological target.

Water molecules play a crucial role in protein-ligand interactions, often mediating contacts between the ligand and the protein. nih.govunibas.ch MD simulations explicitly model the behavior of water molecules, allowing for the identification of stable, "bridging" water molecules that contribute to the binding affinity. nih.gov Understanding the dynamics of these water molecules can be key to designing more potent and selective inhibitors. massbio.org A computational study of this compound would benefit from analyzing the water dynamics in its complex with a target protein to identify opportunities for ligand optimization.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. nih.gov These calculations can be used to determine optimized geometries, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces. For indazole derivatives, DFT studies have been employed to understand their reactivity and electronic characteristics. nih.gov

While specific quantum chemical calculations for this compound are not detailed in the searched literature, such studies would provide valuable information. For example, the HOMO-LUMO energy gap can be correlated with the chemical reactivity and stability of the molecule. The molecular electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, which are important for its interaction with biological targets.

Illustrative Data Table 3: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.1 Debye

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of organic molecules. nih.govdoi.org By calculating the electron density, DFT can provide insights into a molecule's stability, reactivity, and various other properties. For this compound, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Such information is invaluable for predicting how this compound might interact with biological targets, such as proteins or nucleic acids. researchgate.netasianresassoc.org

Natural Bond Orbital (NBO) analysis is another powerful tool that can be employed to study the delocalization of electron density and the nature of bonding within the molecule. For instance, NBO analysis can quantify the stabilization energies arising from intramolecular charge transfer interactions, providing a deeper understanding of the molecule's electronic structure. researchgate.netasianresassoc.org

Table 1: Hypothetical DFT-Calculated Properties for this compound
PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are also highly effective in predicting the spectroscopic properties of molecules. mdpi.com These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

For this compound, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can then be compared with experimental data to confirm the structure of the molecule.

Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. mdpi.com This can help in assigning the various vibrational modes observed in the experimental spectrum, providing further confirmation of the compound's structure and bonding.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C (Ethynyl)82.5
CH (Ethynyl)78.1
C5120.3
C3135.8
N-CH₃35.2

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Cheminformatics and QSAR modeling are powerful computational tools used in drug discovery to analyze large datasets of chemical compounds and to develop predictive models for their biological activities.

Development of Predictive Models for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for analogs of this compound, it would be possible to predict the activity of newly designed compounds without the need for their synthesis and experimental testing.

The first step in QSAR modeling is the calculation of a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Subsequently, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to guide the design of new, more potent analogs of this compound.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogs
DescriptorDescription
Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
LogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.
Topological Polar Surface Area (TPSA)The sum of the surfaces of polar atoms in a molecule.
Number of Hydrogen Bond Donors/AcceptorsThe number of atoms that can donate or accept a hydrogen bond.
HOMO/LUMO EnergiesQuantum chemical descriptors related to electronic properties.

Virtual Screening for Novel 2H-Indazole Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdc-berlin.de This approach can significantly reduce the time and cost associated with the initial stages of drug discovery.

For the discovery of novel 2H-indazole scaffolds with desired biological activities, a virtual screening campaign could be initiated. This would typically involve molecular docking, a method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov A library of commercially available or synthetically accessible compounds containing the 2H-indazole scaffold would be docked into the active site of a target protein. The compounds would then be ranked based on their predicted binding affinity, and the top-ranking compounds would be selected for experimental validation. This approach has been successfully used to identify inhibitors for various targets, including kinases. mdc-berlin.de

Advanced Research Applications and Future Perspectives of Ethynyl Indazole Chemistry

Development of Advanced Probes and Chemical Tools

The ethynyl (B1212043) functionality of 5-Ethynyl-2-methyl-2H-indazole serves as a versatile chemical handle for the development of advanced chemical probes and tools for biological investigations. The terminal alkyne allows for its participation in highly efficient and specific bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These "click chemistry" reactions enable the conjugation of the indazole scaffold to various reporter molecules, affinity tags, or solid supports.

Potential Applications in Chemical Biology:

Target Identification and Validation: By attaching a reporter tag (e.g., a fluorophore or biotin) to the ethynyl group, this compound can be transformed into a probe to identify its biological targets. After cellular treatment, the probe can be visualized or pulled down to isolate and identify interacting proteins, aiding in the elucidation of its mechanism of action.

Activity-Based Protein Profiling (ABPP): The indazole core can be designed to bind to the active site of specific enzymes. The ethynyl group can then be used to covalently link the molecule to the enzyme, allowing for the assessment of enzyme activity in complex biological systems.

Imaging Probes: Functionalization of the ethynyl group with environmentally sensitive fluorophores could yield probes for imaging specific cellular components or processes.

A hypothetical workflow for the use of a this compound-based probe is outlined below:

StepDescription
1. Probe Synthesis The ethynyl group of this compound is conjugated to a reporter molecule (e.g., a fluorescent dye) via a click reaction.
2. Cellular Treatment The synthesized probe is introduced to cells or tissues of interest.
3. Target Binding The indazole moiety of the probe interacts with its specific cellular target(s).
4. Visualization/Isolation The reporter molecule allows for the visualization of the probe's localization within the cell via microscopy or the isolation of the probe-target complex for identification by mass spectrometry.

Exploration of this compound in Materials Science (e.g., Organic Optoelectronics)

The rigid, planar structure of the indazole ring system, combined with the π-conjugation extending through the ethynyl group, makes this compound an intriguing candidate for applications in materials science, particularly in the field of organic optoelectronics. The incorporation of such π-conjugated systems into larger polymeric or molecular structures can influence their electronic and photophysical properties.

Potential Applications in Materials Science:

Organic Light-Emitting Diodes (OLEDs): The indazole core could serve as a building block for novel host or emissive materials in OLEDs. The electronic properties can be tuned by further functionalization of the indazole ring or the ethynyl group.

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in OPV devices, the electron-rich nature of the indazole ring could be exploited to modulate the electronic energy levels and improve charge transport properties.

Organic Field-Effect Transistors (OFETs): The potential for self-assembly and π-stacking of indazole-containing molecules could lead to the development of new organic semiconductors for use in OFETs.

The photophysical properties of hypothetical polymers incorporating the this compound motif are presented in the table below. These are illustrative values based on related π-conjugated systems.

PolymerMonomer UnitAbsorption Max (nm)Emission Max (nm)
Poly(indazole-ethynylene)This compound~350-400~450-500
Poly(phenylene-ethynylene-co-indazole-ethynylene)1,4-diethynylbenzene and this compound~400-450~500-550

Novel Synthetic Methodologies for Diversifying the this compound Core

To fully explore the potential of this compound in various applications, the development of novel and efficient synthetic methodologies for its diversification is crucial. These methods should allow for the introduction of a wide range of functional groups at various positions of the indazole core, enabling the fine-tuning of its chemical and physical properties.

Strategies for Core Diversification:

Cross-Coupling Reactions: The ethynyl group is an excellent substrate for Sonogashira coupling reactions, allowing for the introduction of various aryl or heteroaryl substituents. This can be used to extend the π-conjugation of the system or to introduce specific functionalities.

C-H Functionalization: Direct C-H functionalization of the indazole ring at positions 3, 4, 6, and 7 would provide a highly atom-economical route to introduce substituents without the need for pre-functionalization.

Cycloaddition Reactions: The ethynyl group can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles, which can act as linkers or introduce new pharmacophoric elements.

A summary of potential diversification reactions is provided below:

Reaction TypePosition of ModificationPotential ReagentsResulting Structure
Sonogashira Coupling5-position (ethynyl group)Aryl halides, Pd catalyst, Cu(I) co-catalyst5-(Arylethynyl)-2-methyl-2H-indazole
C-H Arylation3, 4, 6, or 7-positionAryl halides, Pd catalystAryl-substituted this compound
[3+2] Cycloaddition5-position (ethynyl group)Organic azides5-(1,2,3-Triazol-4-yl)-2-methyl-2H-indazole

Integration with High-Throughput Screening and Phenotypic Assays

The this compound scaffold represents a valuable starting point for the generation of compound libraries for high-throughput screening (HTS) campaigns. Its relatively simple structure and the presence of a modifiable ethynyl group allow for the rapid synthesis of a diverse range of analogs.

Advantages for HTS Library Design:

Structural Diversity: The diversification strategies mentioned in the previous section can be employed in a combinatorial fashion to generate a large library of compounds with varied substituents and physicochemical properties.

Fragment-Based Drug Discovery (FBDD): The core 2-methyl-2H-indazole moiety can be considered a fragment for FBDD. Hits identified from fragment screening can then be elaborated using the ethynyl group as a vector for growing the molecule.

Phenotypic Screening: Libraries based on the this compound scaffold can be screened in phenotypic assays to identify compounds that induce a desired cellular phenotype without a preconceived biological target. The ethynyl group can then be used to develop probes to deconvolute the mechanism of action of the hit compounds.

Potential for Multitarget Ligand Design Based on the this compound Motif

The concept of designing single molecules that can modulate multiple biological targets, known as multitarget-directed ligands (MTDLs), is a promising strategy for the treatment of complex diseases such as cancer and neurodegenerative disorders. acs.orgnih.govrsc.orgresearchgate.net The this compound scaffold is well-suited for the design of MTDLs due to the established biological activities of the indazole core and the synthetic tractability of the ethynyl group. nih.gov

Design Strategies for MTDLs:

Pharmacophore Hybridization: The indazole core can be recognized by certain biological targets. The ethynyl group can be used as a linker to attach another pharmacophore known to interact with a second target. The length and nature of the linker can be optimized to achieve the desired activity profile.

Privileged Scaffold Approach: The indazole ring is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous bioactive compounds. By decorating the this compound core with different functional groups, it may be possible to generate ligands that interact with multiple members of a protein family or even unrelated protein targets.

A hypothetical design of an MTDL based on this compound is presented below:

Target 1Target 2Pharmacophore 1Linker/Pharmacophore 2
Kinase AKinase B2-Methyl-2H-indazoleEthynyl-aryl moiety
GPCR XIon Channel YSubstituted 2-Methyl-2H-indazoleEthynyl-heterocycle

The continued exploration of the chemistry and biological activity of this compound and its derivatives holds significant promise for advancing various fields, from chemical biology and materials science to drug discovery.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Ethynyl-2-methyl-2H-indazole with high purity?

  • Methodology : Utilize a multi-step approach involving alkylation and Sonogashira coupling. For example:

Alkylation : React 2-methyl-2H-indazole with a propargyl bromide derivative in DMF using K₂CO₃ as a base (60–80°C, 5–8 hours) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Characterization : Confirm structure via ¹H/¹³C NMR (e.g., ethynyl proton resonance at δ 2.8–3.1 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Combine spectroscopic and analytical techniques:

  • IR Spectroscopy : Identify characteristic alkyne C≡C stretch (~2100 cm⁻¹) and indazole ring vibrations .
  • Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 70.3%, H: 5.2%, N: 17.1%) .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles to confirm substituent positions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

  • Methodology :

Derivatization : Synthesize analogs by modifying the ethynyl group (e.g., aryl substituents) or indazole methyl position .

Biological Assays : Test against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays .

Data Correlation : Use multivariate analysis to link substituent electronic/hydrophobic parameters (Hammett σ, LogP) with activity trends .

Q. What strategies resolve contradictions in reported biological data for indazole derivatives like this compound?

  • Methodology :

Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) .

Off-Target Profiling : Screen compounds against related targets (e.g., PKA vs. PKC isoforms) to identify selectivity issues .

Meta-Analysis : Compare datasets across studies using tools like PRISMA to identify confounding variables (e.g., cell line heterogeneity) .

Q. How can computational modeling optimize the binding affinity of this compound to a target receptor?

  • Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger to model interactions (e.g., hydrogen bonds with kinase hinge regions) .

MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .

Free Energy Calculations : Apply MM-GBSA to predict ΔG binding and guide synthetic prioritization .

Q. What experimental approaches mitigate challenges in scaling up the synthesis of this compound?

  • Methodology :

Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(PPh₃)₄) with recyclable Fe₃O4@FU nanoparticles to reduce costs .

Solvent Screening : Test alternative solvents (e.g., cyclopentyl methyl ether) for improved yield and safety .

Process Analytics : Implement inline PAT tools (e.g., ReactIR) to monitor reaction progression in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.